molecular formula C11H14BNO4 B1608621 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane CAS No. 502622-85-7

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane

Cat. No.: B1608621
CAS No.: 502622-85-7
M. Wt: 235.05 g/mol
InChI Key: RRGGUJKPJNSZFX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 4-nitrophenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a suitable catalyst. One common method is the Knoevenagel condensation followed by a Michael addition. For example, the reaction can be carried out using proline as an organocatalyst in a solvent like polyethylene glycol (PEG-400) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dioxaborinane ring can participate in substitution reactions, particularly at the boron atom.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halides or alkylating agents can be used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the boron atom.

Scientific Research Applications

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boron atom in the dioxaborinane ring can also form complexes with various substrates, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is unique due to the presence of both a nitro group and a dioxaborinane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGGUJKPJNSZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395670
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502622-85-7
Record name 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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